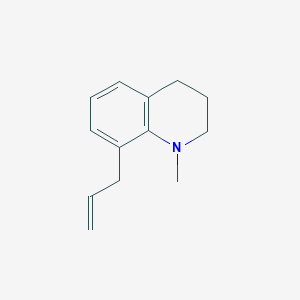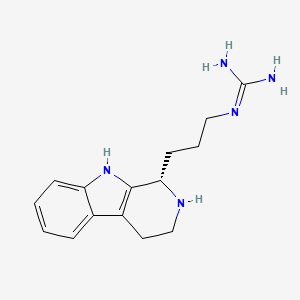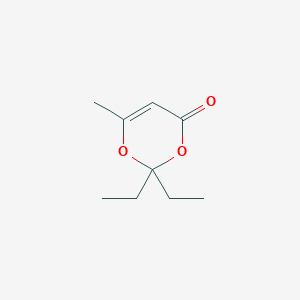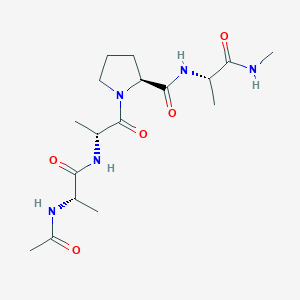![molecular formula C13H6Cl2OS B14413143 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride CAS No. 85992-27-4](/img/structure/B14413143.png)
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6Cl2OS It is a derivative of naphtho[1,2-b]thiophene, featuring a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphtho[1,2-b]thiophene with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the carbonyl chloride group . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride may involve large-scale chlorination and carbonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (for chlorination), amines (for substitution), and oxidizing or reducing agents such as potassium permanganate or sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include substituted naphtho[1,2-b]thiophene derivatives, amides, esters, and more complex aromatic compounds.
Applications De Recherche Scientifique
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Similar in structure but with a benzo[b]thiophene core instead of naphtho[1,2-b]thiophene.
2-Thiophenecarbonyl chloride: A simpler thiophene derivative with a carbonyl chloride group at the 2-position.
3-Chlorothiophene-2-carbonyl chloride: Another thiophene derivative with a chlorine atom and carbonyl chloride group.
Uniqueness
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride is unique due to its naphtho[1,2-b]thiophene core, which provides distinct electronic and structural properties compared to simpler thiophene derivatives. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
85992-27-4 |
|---|---|
Formule moléculaire |
C13H6Cl2OS |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
3-chlorobenzo[g][1]benzothiole-2-carbonyl chloride |
InChI |
InChI=1S/C13H6Cl2OS/c14-10-9-6-5-7-3-1-2-4-8(7)11(9)17-12(10)13(15)16/h1-6H |
Clé InChI |
GFUICULWRIDNNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)


![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)



